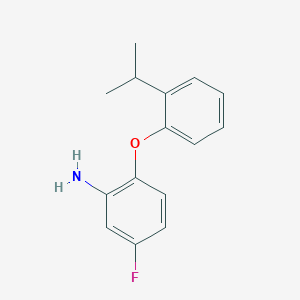

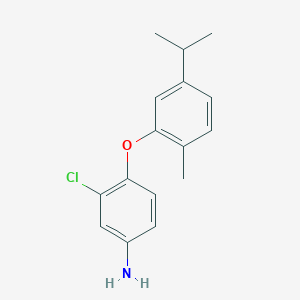

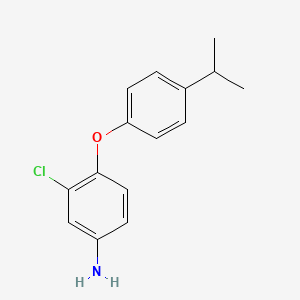

3-Chloro-4-(4-isopropylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-(4-isopropylphenoxy)aniline, also known as CIPA, is an organic compound that is widely used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. CIPA is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, as well as in the production of various agrochemicals.

Wissenschaftliche Forschungsanwendungen

Pharmacology: Antimalarial Drug Development

3-Chloro-4-(4-isopropylphenoxy)aniline: has been studied for its potential in antimalarial drug development. A novel hybrid drug, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), was synthesized and showed promising antimalarial activity against resistant strains of malaria parasites . The compound exhibited high intestinal absorption and moderate inhibition risks for the hERG K+ channel, suggesting its potential as a candidate for further preclinical and clinical studies .

Material Science: Specialty Chemicals for Research

This compound is available as a specialty chemical for proteomics research, indicating its utility in material science applications. It is used in the study of protein interactions and functions, which can lead to the development of new materials with specific biological properties .

Chemical Synthesis: Intermediate for Complex Molecules

In the field of chemical synthesis, 3-Chloro-4-(4-isopropylphenoxy)aniline serves as an intermediate for the synthesis of more complex molecules. Its structure allows for various chemical reactions, including free radical bromination and nucleophilic substitution, which are essential steps in the synthesis of pharmaceuticals and other organic compounds .

Environmental Science: Research Chemical

While specific environmental applications were not directly found, the compound’s role as a research chemical suggests its use in environmental science studies. It may be involved in the analysis of environmental samples or in the development of environmentally friendly materials .

Analytical Chemistry: Proteomics and Bioanalysis

As a product for proteomics research, 3-Chloro-4-(4-isopropylphenoxy)aniline is likely used in analytical chemistry for bioanalysis. It may play a role in the identification and quantification of proteins, which is crucial for understanding biological processes and diseases .

Biochemistry Research: Drug Synthesis and Toxicity Studies

The compound has been used in biochemistry research for synthesizing drugs like the antimalarial ATSA and conducting toxicity studies. These studies are vital for determining the safety and efficacy of new drugs before they can be approved for clinical use .

Agricultural Studies: Potential Applications

Although specific agricultural applications were not found, the compound’s role in pharmacology and material science suggests potential uses in agricultural studies. It could be involved in the development of new agrochemicals or in the study of plant-protein interactions .

Toxicology: Safety and Risk Assessment

In toxicology, 3-Chloro-4-(4-isopropylphenoxy)aniline may be used to assess the safety and risks associated with new chemical entities. Its properties could help predict the toxicological profile of related compounds, aiding in the development of safer drugs and chemicals .

Wirkmechanismus

Target of Action

A related compound, artesunate-3-chloro-4(4-chlorophenoxy) aniline (atsa), has been studied for its antimalarial activity

Mode of Action

It’s known that the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, plays a role in the synthesis of such compounds . This reaction is known for its mild and functional group tolerant conditions, which could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Related compounds have been shown to have antimalarial activity, suggesting that they may interfere with the life cycle of the malaria parasite

Pharmacokinetics

The related compound atsa has been shown to have high intestinal absorption (hia) > 95% and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks . These properties could potentially influence the bioavailability of 3-Chloro-4-(4-isopropylphenoxy)aniline, but more research is needed to confirm this.

Result of Action

The related compound atsa has been shown to have antimalarial activity, with inhibitory concentrations-50 (ic50) of 1147 ± 13 (3D7) and 145 ± 026 (W2) against 466 ± 093 (3D7) and 060 ± 015 (W2) ng/ml of ATS

Eigenschaften

IUPAC Name |

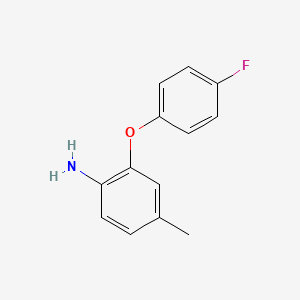

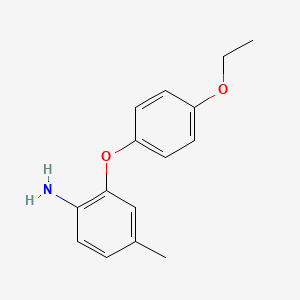

3-chloro-4-(4-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPSHJMPNORPRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649865 |

Source

|

| Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-isopropylphenoxy)aniline | |

CAS RN |

84859-93-8 |

Source

|

| Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)